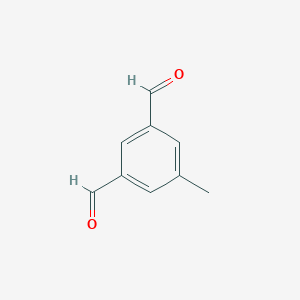

5-Methylisophthalaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVWAQSMOVZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547531 | |

| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-67-0 | |

| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 2 Hydroxy 5 Methylisophthalaldehyde and Its Derivatives

Established Synthetic Protocols

Hexamethylenetetramine (HMTA)-Mediated Formylation of p-Cresol (B1678582)

The most common and established method for synthesizing 2-hydroxy-5-methylisophthalaldehyde (B1214215) is through the Duff reaction, which involves the formylation of an activated aromatic ring using hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.orgchemeurope.com In this specific synthesis, p-cresol is heated with HMTA in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid, to introduce two aldehyde groups ortho to the hydroxyl group. chemicalbook.comsigmaaldrich.comjst.go.jp

The Duff reaction is a type of electrophilic aromatic substitution. chemeurope.com The reaction mechanism involves the protonation and subsequent ring-opening of HMTA to form an iminium ion, which acts as the electrophile. wikipedia.orgchemeurope.com This electrophile then attacks the electron-rich p-cresol ring, preferentially at the positions ortho to the strongly electron-donating hydroxyl group. wikipedia.org An intramolecular redox reaction follows, leading to the formation of a benzylamine (B48309) intermediate, which upon acid hydrolysis, yields the final dialdehyde (B1249045) product, 2-hydroxy-5-methylisophthalaldehyde. wikipedia.org It is noteworthy that if both ortho positions are available, as in the case of p-cresol, diformylation is possible. wikipedia.org

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into the selectivity-determining step of the Duff reaction. semanticscholar.orgresearchgate.net These studies suggest that the reaction is governed by a hydrogen bond, which leads to the formation of a cyclohexa-2,4-dienone intermediate and ultimately dictates the position of formylation. semanticscholar.orgresearchgate.net

Alternative Synthetic Routes and Their Mechanistic Implications

While the HMTA-mediated formylation of p-cresol is the predominant method, other formylation reactions exist for the synthesis of benzaldehydes, although they are not as commonly reported for 2-hydroxy-5-methylisophthalaldehyde. These include the Reimer-Tiemann reaction, which utilizes chloroform (B151607) as the formylating agent, and the Vilsmeier-Haack reaction. wikipedia.orgsemanticscholar.org The mechanism of the Duff reaction is often compared to the Reimer-Tiemann reaction. wikipedia.org

Recent advancements have explored solvent-free, microwave-assisted organic synthesis (MAOS) as a more environmentally friendly approach. beilstein-journals.org However, for a related compound, this method resulted in a lower yield due to the formation of byproducts. beilstein-journals.org

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the Duff reaction can be influenced by several factors. Optimizing these parameters is crucial for improving the yield and purity of 2-hydroxy-5-methylisophthalaldehyde.

Influence of Solvent Polarity and Temperature Regimes

The choice of solvent plays a significant role in the Duff reaction. Trifluoroacetic acid (TFA) is often used as the solvent and acidic catalyst, with reactions typically carried out at elevated temperatures, such as 120°C. jst.go.jp The use of TFA has been noted as an improvement in the setup of the Duff reaction. semanticscholar.org The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield. The fluorescence properties of Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde have been shown to be sensitive to solvent polarity, indicating the role of the solvent environment on the electronic properties of these molecules. mdpi.commdpi.com

Stoichiometric Control and Reactant Ratios

The stoichiometry of the reactants, particularly the ratio of p-cresol to HMTA, is a critical parameter in the synthesis of 2-hydroxy-5-methylisophthalaldehyde. The reaction involves the introduction of two formyl groups onto the p-cresol ring, necessitating a sufficient amount of the formylating agent. wikipedia.org In the synthesis of related Schiff base complexes, the molar ratio of the aldehyde to other reactants is carefully controlled, often in a 1:1 or 2:1 ratio, to direct the formation of the desired product. mdpi.commdpi.com This highlights the importance of precise stoichiometric control to achieve high yields and minimize the formation of undesired byproducts.

Purification and Recrystallization Techniques for High Purity

The isolation of high-purity 2-Hydroxy-5-methylisophthalaldehyde is a critical step following its synthesis to ensure the desired reactivity and stereochemistry in subsequent reactions. Various techniques are employed to purify the crude product, with recrystallization being a primary and effective method. The choice of solvent system is paramount and is determined by the solubility profile of the compound and its impurities.

Research has shown that solvent mixtures are particularly effective for the recrystallization of 2-Hydroxy-5-methylisophthalaldehyde and its derivatives. For instance, a derivative has been successfully recrystallized from a trichloromethane/ethanol (B145695) (v/v, 1:5) mixture. researchgate.net In another instance, pale-yellow block crystals of a related compound were formed by dissolving the substance in a methylene (B1212753) chloride/methanol (B129727) (v/v, 2:5) solution and allowing the filtrate to stand undisturbed for a week. researchgate.net These findings underscore the utility of chlorinated solvents in combination with alcohols to achieve high purity.

The purity of the final product is often assessed by analytical techniques such as Gas Chromatography (GC), with commercial suppliers typically offering purities of greater than 98.0%. tcichemicals.com The melting point is also a key indicator of purity, with a sharp melting range, such as 129.0 to 133.0 °C, signifying a highly purified compound. tcichemicals.com

For more complex derivatives, such as organometallic complexes incorporating the 2-Hydroxy-5-methylisophthalaldehyde moiety, purification strategies may involve column chromatography. One study reported the use of a silica (B1680970) column with dichloromethane (B109758) as the stationary phase, followed by elution with a dichloromethane/acetonitrile (1:1) mixture to isolate a paramagnetic orange solid. Subsequent diffusion crystallization from an acetone/pentane system yielded single crystals suitable for X-ray diffraction.

The table below summarizes various solvent systems and techniques used for the purification of 2-Hydroxy-5-methylisophthalaldehyde and its derivatives.

| Compound Type | Purification Method | Solvent System | Purity/Outcome |

| Derivative | Recrystallization | Trichloromethane/Ethanol (1:5 v/v) researchgate.net | High Purity Crystals researchgate.net |

| Derivative | Crystallization | Methylene Chloride/Methanol (2:5 v/v) researchgate.net | Pale-yellow block crystals researchgate.net |

| Base Compound | Not specified | Not specified | >98.0% (GC) tcichemicals.com |

| Organometallic Complex | Column Chromatography & Crystallization | Dichloromethane/Acetonitrile (1:1) & Acetone/Pentane | Single crystals |

Scalability Considerations for Research and Preparative Applications

The transition from laboratory-scale synthesis to larger preparative and research-scale production of 2-Hydroxy-5-methylisophthalaldehyde presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety. This compound serves as a crucial building block for a variety of complex molecules, including Schiff base ligands and macrocycles, making its availability in larger quantities essential for extensive research and application. chemicalbook.com

Key considerations for scaling up the synthesis of 2-Hydroxy-5-methylisophthalaldehyde include:

Reagent Stoichiometry and Cost: The synthesis often involves the formylation of p-cresol. Maintaining precise stoichiometric control of the reagents is critical for maximizing yield and minimizing the formation of by-products. On a larger scale, the cost of starting materials and reagents becomes a significant factor, necessitating the exploration of more economical synthetic routes or suppliers.

Reaction Conditions: The temperature, reaction time, and mixing efficiency must be carefully controlled and optimized for larger reaction volumes to ensure consistent product quality and yield. The exothermic nature of formylation reactions may require more robust cooling systems in larger reactors to prevent runaway reactions.

Work-up and Purification: The isolation and purification of the product on a larger scale can be challenging. While laboratory-scale purification might rely on column chromatography, this method can be expensive and time-consuming for larger quantities. Developing efficient large-scale recrystallization protocols is therefore crucial. This involves identifying suitable and cost-effective solvent systems that allow for high recovery of the purified product.

Waste Management: The environmental impact and cost associated with waste disposal are magnified on a larger scale. The development of greener synthetic routes with higher atom economy and the use of recyclable catalysts or solvents are important considerations for sustainable large-scale production.

The table below outlines the primary challenges and strategic approaches for the scalable synthesis of 2-Hydroxy-5-methylisophthalaldehyde.

| Scalability Factor | Challenge | Strategic Approach |

| Cost Efficiency | High cost of starting materials and reagents in bulk. | Sourcing from cost-effective suppliers; optimizing reaction stoichiometry to minimize excess reagent use. |

| Process Control | Maintaining optimal temperature and mixing in large reactors. | Utilizing automated process control systems; employing efficient reactor designs for heat and mass transfer. |

| Purification | Inefficiency of chromatographic methods for large batches. | Development of robust, large-scale recrystallization procedures; exploring alternative purification techniques like distillation or sublimation if applicable. |

| Waste Management | Increased volume of chemical waste. | Designing synthetic routes with higher atom economy; implementing solvent recycling programs; exploring the use of heterogeneous catalysts. |

Advanced Organic Transformations and Derivatization Strategies

Schiff Base Formation and Ligand Design

The reaction of aldehydes with primary amines to form Schiff bases, or imines, is a cornerstone of organic synthesis. This reaction is particularly significant in the field of coordination chemistry, where the resulting Schiff base compounds can act as ligands, binding to metal ions to form stable complexes. The presence of two aldehyde groups in 5-methylisophthalaldehyde and its derivatives allows for the formation of polydentate ligands, which can coordinate to metal centers through multiple donor atoms.

Synthesis of Polydentate Schiff Base Ligands from 2-Hydroxy-5-methylisophthalaldehyde (B1214215).oup.comoup.comresearchgate.net

2-Hydroxy-5-methylisophthalaldehyde is a key precursor in the synthesis of a variety of polydentate Schiff base ligands. oup.comoup.comresearchgate.net The presence of the hydroxyl group in the ortho position to one of the aldehyde groups facilitates the formation of stable metal complexes through the formation of a six-membered chelate ring.

In a typical synthesis, 2-Hydroxy-5-methylisophthalaldehyde is reacted with an amine compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). oup.com The reaction mixture is often heated to drive the condensation reaction to completion, resulting in the precipitation of the Schiff base ligand as a solid. oup.com The product can then be purified by recrystallization. oup.com

A study detailed the synthesis of new polydentate Schiff base ligands (H3L1–H3L3 and H2L) by reacting 2-Hydroxy-5-methylisophthalaldehyde with different amine precursors. oup.comoup.comresearchgate.net These ligands were then used to form complexes with copper(II) and cadmium(II) ions. oup.comoup.comresearchgate.net The structures of these ligands and their metal complexes were confirmed using various analytical techniques, including FT-IR, NMR spectroscopy, mass spectrometry, and magnetic moment measurements. oup.comoup.comresearchgate.net

| Ligand | Amine Precursor | Metal Ions Complexed |

| H3L1-H3L3 | 2-{(E)-[(2-aminoethyl)imino]methyl}phenol (H3A), 2-{(E)-[(3-aminopropyl)imino]methyl}-6-methoxyphenol (H3B) | Cu(II), Cd(II) |

| H2L | Phthalaldehyde | Cu(II), Cd(II) |

Acyclic and Macrocyclic Schiff Base Derivatives.oup.comresearchgate.netsemnan.ac.ir

The versatility of 2-Hydroxy-5-methylisophthalaldehyde extends to the synthesis of both acyclic and macrocyclic Schiff base derivatives. oup.comresearchgate.netsemnan.ac.ir Acyclic ligands are formed when the diamine used in the condensation reaction is linear, while macrocyclic ligands are formed when the reaction is designed to create a large ring structure.

Macrocyclic Schiff base complexes can be synthesized through the condensation of 2-hydroxy-5-methylisophthalaldehyde with branched hexadentate amines in the presence of metal ions like manganese(II), zinc(II), and cadmium(II). semnan.ac.ir These reactions, conducted in methanol, yield new macrocyclic complexes with pendant arms. semnan.ac.ir The resulting compounds are notably stable in air. semnan.ac.ir

In one example, two new branched hexadentate amines were synthesized and then condensed with 2-hydroxy-5-methylisophthalaldehyde in the presence of Mn(II), Zn(II), and Cd(II) ions to produce six new Schiff base macrocyclic complexes. semnan.ac.ir These complexes were characterized by various spectroscopic and analytical methods. semnan.ac.ir

Another study reported the synthesis of two macrocyclic Schiff bases from the reaction of o-phenylenediamine (B120857) with either 2-hydroxy-5-methylisophthalaldehyde or 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. mdpi.comdntb.gov.ua The structures of these macrocycles were confirmed by X-ray crystallography and various spectroscopic techniques. mdpi.comdntb.gov.ua

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental to organic synthesis, enabling the construction of more complex molecular skeletons. This compound and its derivatives are valuable substrates for several such reactions.

Knoevenagel Condensation Reactions.wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.org

The aldehyde groups of this compound can readily participate in Knoevenagel condensations with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), cyanoacetic acid derivatives, and β-ketoesters. wikipedia.orgsciensage.infonih.govbas.bg These reactions lead to the formation of new carbon-carbon double bonds and are instrumental in synthesizing a variety of functionalized molecules. sciensage.info

The reaction is often carried out in the presence of a basic catalyst like piperidine (B6355638) in a solvent such as ethanol. wikipedia.org In some cases, the reaction can proceed without a catalyst in a mixture of water and ethanol. bas.bg

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

| Aldehyde/Ketone | Diethyl malonate, Meldrum's acid, Ethyl acetoacetate, Malonic acid, Cyanoacetic acid | Weakly basic amine | α,β-unsaturated ketone (conjugated enone) |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone |

| Pyridinecarbaldehydes | Malononitrile, Cyanoacetamide, Ethyl cyanoacetate, Methyl cyanoacetate | None (in H2O:EtOH) | Electron-deficient alkenes |

Multi-Component Reactions (MCRs).rsc.orgresearchgate.net

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. organic-chemistry.org These reactions are highly efficient as they allow for the rapid construction of complex molecules with high atom economy. organic-chemistry.org

2-Hydroxy-5-methylisophthalaldehyde has been successfully employed as a key component in MCRs. rsc.orgresearchgate.net In one notable example, a pseudo-eight-component reaction was developed using two equivalents each of hydrazine (B178648) hydrate, ethyl acetoacetate, and malononitrile, with one equivalent of 2-hydroxy-5-methylisophthalaldehyde. rsc.orgresearchgate.net This reaction, conducted in water at ambient temperature in the presence of a piperidine catalyst, led to the formation of a complex heterocyclic hybrid architecture containing both 4H-chromene and pyranopyrazole scaffolds. rsc.orgresearchgate.net This innovative approach demonstrates the power of MCRs to unite distinct four-component reactions to generate structurally diverse and complex molecules in a single step. rsc.org

Regioselective Functionalization and Its Control.researchgate.netrsc.org

Regioselective reactions are crucial in organic synthesis, as they allow for the selective functionalization of a specific position on a molecule that has multiple reactive sites. researchgate.netrsc.org The control of regioselectivity is a significant challenge, particularly in molecules with similar functional groups. researchgate.net

In the context of this compound and its derivatives, regioselective functionalization can be achieved by exploiting the different reactivities of the two aldehyde groups or by introducing directing groups. For instance, the hydroxyl group in 2-hydroxy-5-methylisophthalaldehyde can direct reactions to specific positions on the aromatic ring.

Research has demonstrated methods for the regioselective functionalization of anilines over aliphatic amines, which is a principle that can be applied to molecules with multiple reactive sites. researchgate.net Furthermore, methods for the regioselective C-H bond formylation of anilines using a copper catalyst have been developed, providing a route to synthesize dialdehyde (B1249045) anilines. frontiersin.org While not directly on this compound, these strategies highlight the potential for controlled functionalization of related aromatic aldehydes.

Selective Protection and Deprotection Strategies of Hydroxyl Groups

In the synthesis of complex molecules derived from this compound, the selective protection of its phenolic hydroxyl group is a critical step. This strategy is essential to prevent unwanted side reactions of the hydroxyl group while chemical transformations are carried out on the aldehyde functionalities. The choice of a suitable protecting group is governed by its ability to be introduced selectively, remain stable throughout subsequent reaction steps, and be removed under mild conditions without affecting the rest of the molecule. semanticscholar.orgumich.edu

The structure of this compound, featuring a hydroxyl group ortho to one of the two formyl groups, presents opportunities for regioselective protection. This selectivity can often be attributed to the formation of an intramolecular hydrogen bond between the 2-hydroxyl and the adjacent carbonyl group, which can modulate the reactivity of the hydroxyl group. semanticscholar.org Strategies for the selective protection of similar hydroxybenzaldehydes often exploit these intramolecular interactions and steric hindrance. semanticscholar.orgresearchgate.net

Common strategies for the protection of phenolic hydroxyls that are applicable to this compound include conversion to ethers or silyl (B83357) ethers. The selection of a specific protecting group depends on the required stability and the conditions for its eventual removal.

Table 1: Common Protecting Groups for Phenolic Hydroxyls and Their Deprotection Conditions

| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole (B134444), DMF | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), THF; HF, Pyridine |

| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), NaH, DMF | H₂, Pd/C (Hydrogenolysis) |

| Methoxymethyl | MOM | MOM-Cl, DIEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH) |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; CAN, MeCN (Oxidative cleavage) |

For instance, the use of bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) can offer selective protection of less sterically hindered hydroxyl groups. researchgate.netwillingdoncollege.ac.in In the case of this compound, while the hydroxyl group is sterically accessible, its electronic properties, influenced by the two aldehyde groups, must be considered. The introduction of a TBDMS group can be achieved using TBDMS-Cl and imidazole in a solvent like DMF. researchgate.net Deprotection is typically accomplished using a fluoride source such as tetrabutylammonium fluoride (TBAF). willingdoncollege.ac.in

Benzyl ethers are another robust choice for protecting phenols. willingdoncollege.ac.in They can be introduced using benzyl bromide in the presence of a base like sodium hydride. A key advantage of the benzyl group is its stability to a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis, which is a mild method that is unlikely to affect other functional groups. willingdoncollege.ac.in

For substrates where mild acidic cleavage is desired, acetal-type protecting groups like methoxymethyl (MOM) are employed. umich.edu The deprotection of MOM ethers is readily achieved under acidic conditions. The selectivity of these protection strategies can be fine-tuned by adjusting reaction conditions such as temperature, solvent, and the choice of base. In dihydroxybenzaldehyde systems, regioselectivity has been achieved with various protecting groups, including benzyl and propargyl, with yields ranging from 67-75%, demonstrating the feasibility of selective protection in multifunctional aromatic compounds. nih.govresearchgate.net

Formation of Chromene-Pyranopyrazole Hybrid Systems

A notable advanced derivatization of a this compound precursor involves its participation in a multi-component reaction (MCR) to generate complex heterocyclic systems. Specifically, 2-hydroxy-5-methylisophthalaldehyde serves as a key building block in the water-triggered, pseudo-eight-component reaction (8CR) to synthesize a novel 4H-chromene hybrid scaffold adorned with pyrazole (B372694) and pyranopyrazole substructures. researchgate.netrsc.org This innovative approach integrates two distinct four-component reactions (4CRs) in a single synthetic step, leading to the formation of four new heterocycles and ten covalent bonds. researchgate.netrsc.org

The reaction is performed in water at ambient temperature, highlighting its green chemistry credentials. rsc.org The pseudo-8CR involves the reaction of two equivalents each of hydrazine hydrate, ethyl acetoacetate, and malononitrile with one equivalent of 2-hydroxy-5-methylisophthalaldehyde in the presence of a catalytic amount of piperidine. researchgate.netrsc.org The reaction proceeds rapidly, yielding the complex hybrid product within minutes. researchgate.net

The resulting molecular architecture consists of a central 4H-chromene ring fused with a pyranopyrazole system, and further substituted with a pyrazole moiety. This one-pot synthesis is highly efficient and demonstrates the power of MCRs to rapidly build molecular complexity from simple starting materials without the need for functional group protection. rsc.org An investigation into the reaction mechanism suggests that both four-component reactions may occur simultaneously, as attempts to isolate an intermediate containing a free aldehyde by using equimolar amounts of the reactants resulted only in the final hybrid product. researchgate.netrsc.org This indicates that the reaction cascade is highly orchestrated and difficult to control at an intermediate stage. researchgate.netrsc.org

Table 2: Reactants for the Synthesis of Chromene-Pyranopyrazole Hybrid System

| Compound Name | Role in Reaction |

| 2-Hydroxy-5-methylisophthalaldehyde | Oxo component / Building block |

| Hydrazine hydrate | Nitrogen source for pyrazole formation |

| Ethyl acetoacetate | 1,3-Dicarbonyl component |

| Malononitrile | Active methylene component |

| Piperidine | Basic catalyst |

This synthetic strategy showcases the utility of this compound derivatives in diversity-oriented synthesis, providing a direct route to skeletally diverse and medicinally relevant heterocyclic scaffolds. rsc.org

Coordination Chemistry of 2 Hydroxy 5 Methylisophthalaldehyde Derived Ligands

Formation of Metal Complexes

Ligands derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) are adept at forming stable complexes with a variety of metal ions. The presence of hydroxyl and aldehyde functional groups provides multiple coordination sites, facilitating the creation of intricate molecular structures.

Complexes with Transition Metal Ions (e.g., Copper, Manganese, Nickel)

Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde readily react with transition metal ions to form stable complexes. For instance, new Schiff-base ligands prepared through a two-step reaction involving 2-hydroxy-5-methylisophthalaldehyde have been used to synthesize complexes with Cr(Ш), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) ions. hivnursing.netuobaghdad.edu.iq The resulting complexes exhibit four and six-coordinate geometries. hivnursing.netuobaghdad.edu.iq

Binuclear copper(II) and nickel(II) complexes have been synthesized using sulfur-containing binucleating ligands derived from 2-hydroxy-5-methylisophthalaldehyde. researchgate.net Specifically, 2-hydroxy-5-methylisophthalaldehyde di-2′-mercaptoanil and 2-hydroxy-5-methylisophthalaldehyde dithiosemicarbazone have been utilized to create these complexes. researchgate.net

Furthermore, the reaction of 2-hydroxy-5-methylisophthalaldehyde with amines can form Schiff bases that are crucial for creating stable complexes with metal ions, which have applications in catalysis. Dinuclear copper(II) complexes have been synthesized using Schiff bases derived from this aldehyde, showcasing its versatility in forming complexes. mdpi.com

The following table summarizes some of the transition metal complexes formed with ligands derived from 2-hydroxy-5-methylisophthalaldehyde.

| Metal Ion | Ligand Type | Resulting Complex Formulae | Coordination | Reference |

| Cr(Ш) | Schiff Base | [M2(L)(H2O)2Cl2].Cl2 | Six-coordinate | hivnursing.net, uobaghdad.edu.iq |

| Mn(II) | Schiff Base | [M2(L)Cl2(H2O)2] | Six-coordinate | hivnursing.net, uobaghdad.edu.iq |

| Fe(II) | Schiff Base | [M2(L)Cl2(H2O)2] | Six-coordinate | hivnursing.net, uobaghdad.edu.iq |

| Co(II) | Schiff Base | [M2(L)]Cl2.H2O | Four-coordinate | hivnursing.net, uobaghdad.edu.iq |

| Ni(II) | Schiff Base | [M2(L)]Cl2.H2O | Four-coordinate | hivnursing.net, uobaghdad.edu.iq |

| Cu(II) | Schiff Base | [M2(L)Cl2]H2O | Four-coordinate | hivnursing.net, uobaghdad.edu.iq |

| Cu(II) | Sulfur-containing binucleating ligand | General binuclear complexes | Not specified | researchgate.net |

| Ni(II) | Sulfur-containing binucleating ligand | General binuclear complexes | Not specified | researchgate.net |

| Cu(II) | Schiff base with histamine (B1213489) or 2-(2-aminoethyl)pyridine (B145717) | Dinuclear complexes | Not specified | mdpi.com, acs.org |

Binuclear and Polynuclear Metal Architectures

The structure of 2-hydroxy-5-methylisophthalaldehyde serves as an excellent platform for the construction of binuclear and polynuclear metal architectures. mdpi.com The aldehyde groups can be reacted with various amines to create compartmental ligands capable of binding two or more metal ions.

Binuclear copper(II) complexes have been synthesized using Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde and histamine or 2-(2-aminoethyl)pyridine. mdpi.comacs.orgmdpi.com In these complexes, the two copper(II) ions are bridged by the phenolate (B1203915) oxygen atom of the ligand. acs.org The synthesis of such binuclear copper(II) complexes has been extensively studied, highlighting the role of the ligand in directing the structure. acs.orgnih.gov

Furthermore, new di- and tetranuclear Cu(II) complexes have been synthesized from a symmetric bis(salamo)-like ligand derived from 2-hydroxy-5-methylisophthalaldehyde. tandfonline.comscispace.com These studies demonstrate the formation of both dinuclear and tetranuclear structures from the same ligand system under different conditions. tandfonline.comscispace.com The reaction of a Schiff-base ligand derived from 2-hydroxy-5-methylisophthalaldehyde with various metal ions has also yielded binuclear complexes. hivnursing.netuobaghdad.edu.iq

Polynuclear nickel(II) compounds with {Ni6} horseshoe and {Ni8} rollercoaster-shaped cores have been synthesized using thioether-terminated Schiff-base ligands, although the direct precursor was a derivative of 2-hydroxy-5-methylisophthalaldehyde. rsc.org The use of 2-hydroxy-5-methylisophthalaldehyde itself under certain conditions led to the formation of mononuclear nickel(II) complexes. rsc.org

The following table provides examples of binuclear and polynuclear architectures.

| Metal Ion(s) | Ligand Type | Architecture | Key Structural Feature | Reference |

| Cu(II) | Schiff base with histamine or 2-(2-aminoethyl)pyridine | Binuclear | Phenolate oxygen bridge | mdpi.com, acs.org, mdpi.com, acs.org |

| Cu(II) | Bis(salamo)-like ligand | Dinuclear | Not specified | tandfonline.com, scispace.com |

| Cr(Ш), Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | Schiff Base | Binuclear | Varied coordination | hivnursing.net, uobaghdad.edu.iq |

| Ni(II) | Thioether-terminated Schiff-base | Polynuclear ({Ni6}, {Ni8}) | Horseshoe and rollercoaster cores | rsc.org |

Tetranuclear Coordination Compounds

2-Hydroxy-5-methylisophthalaldehyde and its derivatives can act as building blocks for higher nuclearity clusters, including tetranuclear coordination compounds. biosynth.comcymitquimica.com The synthesis of a tetranuclear Cu(II) complex from a bis(salamo)-like ligand derived from 2-hydroxy-5-methylisophthalaldehyde has been reported. tandfonline.comscispace.com This demonstrates the potential of these ligand systems to create complex multinuclear structures.

Another study reports the synthesis of a tetranuclear Co(II) complex using a symmetrical methoxy-disubstituted bis(salamo)-type ligand. scispace.com While not directly from the unsubstituted 2-hydroxy-5-methylisophthalaldehyde, it highlights the utility of this structural motif in forming higher nuclearity complexes.

Structural Elucidation of Metal Complexes

The characterization of metal complexes derived from 2-hydroxy-5-methylisophthalaldehyde ligands is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography, spectroscopy, and magnetic measurements are employed for their structural elucidation. hivnursing.netuobaghdad.edu.iqmdpi.com

Analysis of Coordination Geometry and Bonding

The coordination geometry around the metal centers in these complexes is diverse and is influenced by the specific ligand and metal ion involved. In a binuclear copper(II) complex, the coordination geometries were found to be distorted square pyramid and square planar. acs.orgnih.gov The two copper(II) atoms are bridged by the oxygen atoms of the phenolate and hydroxy groups. acs.orgnih.gov

In another study of binuclear copper(II) complexes, one complex exhibited a chain structure formed from dimeric units linked by bridging chloride ions, while the other showed a dinuclear structure with asymmetrically bridged copper(II) ions. mdpi.com The coordination geometry of the copper centers in the latter was strongly distorted square-pyramidal. mdpi.com

For a series of binuclear complexes with Cr(Ш), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), the analytical and spectroscopic data indicated the formation of four and six-coordinate complexes. hivnursing.netuobaghdad.edu.iq

The table below details the coordination geometries observed in some of these complexes.

| Metal Ion | Complex Type | Coordination Geometry | Bridging Groups | Reference |

| Cu(II) | Binuclear | Distorted square pyramid and square planar | Phenolate and hydroxy oxygens | nih.gov, acs.org |

| Cu(II) | Binuclear | Distorted square-pyramidal | Ligand oxygen and chloride anions | mdpi.com |

| Cr(Ш), Mn(II), Fe(II) | Binuclear | Six-coordinate (Octahedral) | Not specified | hivnursing.net, uobaghdad.edu.iq |

| Co(II), Ni(II), Cu(II) | Binuclear | Four-coordinate (Square planar or Tetrahedral) | Not specified | hivnursing.net, uobaghdad.edu.iq |

Role of Intramolecular Hydrogen Bonding in Complex Stability

Intramolecular hydrogen bonding plays a significant role in the stability of the parent 2-hydroxy-5-methylisophthalaldehyde molecule and, by extension, influences the formation and stability of its metal complexes. biosynth.com The hydroxyl group can form hydrogen bonds with the adjacent aldehyde groups, which contributes to the planarity and rigidity of the ligand. biosynth.com This pre-organization of the ligand can be favorable for metal complexation.

While direct evidence for the role of intramolecular hydrogen bonding within the final metal complexes is not extensively detailed in the provided search results, the inherent stability conferred by such bonding in the free ligand is a crucial factor. The planarity and defined geometry of the ligand, enforced by hydrogen bonding, can lead to the formation of more stable and well-defined metal complexes.

Crystal Structure Analysis of Metal Complexes

The crystal structures of metal complexes derived from 2-hydroxy-5-methylisophthalaldehyde Schiff bases have been extensively studied using single-crystal X-ray diffraction. These analyses reveal a rich variety of coordination geometries and supramolecular architectures, largely influenced by the nature of the metal ion and the specific Schiff base ligand employed.

In dinuclear copper(II) complexes, the coordination environment around the Cu(II) centers is a recurring theme. For instance, in complexes formed with Schiff bases derived from histamine or 2-(2-aminoethyl)pyridine, the Cu(II) ions are often found in a distorted square-pyramidal geometry. nih.govmdpi.com One such complex, {[Cu2(L1)Cl2]2[CuCl4]}·2MeCN·2H2O (where L1 is derived from histamine), features [Cu2(L1)Cl2]+ units where the copper ions are bridged by the phenolate oxygen of the ligand. These dimeric units are further connected by bridging chloride ions to form a chain structure. nih.govmdpi.com In a related complex with a ligand derived from 2-(2-aminoethyl)pyridine, [Cu2(L2)Cl3]·0.5MeCN, each Cu(II) ion is asymmetrically bridged by the ligand's oxygen and chloride anions, resulting in a strongly distorted square-pyramidal geometry. nih.govmdpi.com Another binuclear Cu(II) complex, (Cu(2)(HAP)(2)IPA)(OH)(H2O)2·H2O, shows two distinct copper environments: one distorted square pyramid and one square planar, bridged by phenolate and hydroxide (B78521) oxygen atoms. nih.gov

The versatility of these ligands extends to other transition metals as well. A cobalt(II) complex, [Co(L1)(CH3OH)2], where L1 is a specific N2O2-donor Schiff base, adopts a slightly distorted octahedral geometry. researchgate.net Similarly, zinc(II) complexes form intricate structures. In the complex [Zn2(MeO)1.4(OH)0.6(L1)]·2H2O, two zinc(II) cations occupy the binding sites within a macrocyclic ligand, each in a slightly distorted square pyramidal environment. rsc.org The zinc ions are connected by oxo bridges. rsc.org

The table below summarizes key crystallographic data for selected metal complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| {[Cu2(L1)Cl2]2[CuCl4]}·2MeCN·2H2O | Cu(II) | Distorted Square Pyramidal | Phenolate oxygen and chloride bridges forming a chain structure. | nih.govmdpi.com |

| [Cu2(L2)Cl3]·0.5MeCN | Cu(II) | Strongly Distorted Square Pyramidal | Asymmetric bridging by ligand oxygen and chloride anions. | nih.govmdpi.com |

| (Cu(2)(HAP)(2)IPA)(OH)(H2O)2·H2O | Cu(II) | Distorted Square Pyramid and Square Planar | Bridged by phenolate and hydroxy groups. | nih.gov |

| [Cu2Cl2(L')] (K1) | Cu(II) | Heavily Distorted Pentacoordinated | Macrocyclic Schiff base ligand. | mdpi.com |

| [Co(L1)(CH3OH)2] | Co(II) | Slightly Distorted Octahedral | Mononuclear complex with coordinated methanol (B129727) molecules. | researchgate.net |

| [Zn2(MeO)1.4(OH)0.6(L1)]·2H2O (K1) | Zn(II) | Slightly Distorted Square Pyramidal | Dinuclear macrocyclic complex with oxo bridges. | rsc.org |

Electronic and Magnetic Properties of Metal Complexes

Spectroscopic Characterization of Electronic Transitions

The electronic properties of metal complexes derived from 2-hydroxy-5-methylisophthalaldehyde are primarily investigated using UV-visible (UV-Vis) spectroscopy. The spectra provide valuable insights into the electronic transitions occurring within the molecule, confirming the coordination of the ligand to the metal center.

In the free Schiff base ligands, absorption bands are typically observed in the UV region. For example, ligands derived from histamine (HL1) and 2-(2-aminoethyl)pyridine (HL2) show bands between 245 and 254 nm, which are attributed to π → π* transitions within the benzene (B151609) rings. mdpi.com Upon complexation with a metal ion like copper(II), significant shifts in these bands are observed, confirming coordination. mdpi.com

For the Cu(II) complexes, the characteristic bands assigned to the π → π* transitions in the azomethine (-C=N-) group appear in the region of 312–372 nm. mdpi.com The position of these bands is sensitive to the solvent used. mdpi.com The shift in the position of these bands compared to the free ligand is a clear indication of the ligand's involvement in the complex formation. mdpi.com Additionally, the UV-Vis spectra of Cu(II) complexes can exhibit d-d transitions, although these are sometimes observed as weak shoulders at longer wavelengths, such as around 690 nm. researchgate.net

The table below details the characteristic UV-Vis absorption bands for selected ligands and their copper(II) complexes.

| Compound | Solvent | Absorption Band (nm) | Assignment | Reference |

|---|---|---|---|---|

| HL1 (Histamine derivative) | Various | 245-254 | π → π* (benzene rings) | mdpi.com |

| HL2 (2-(2-Aminoethyl)pyridine derivative) | Various | 245-254 | π → π* (benzene rings) | mdpi.com |

| Cu(II) Complex 1 (with HL1) | Various | 320-372 | π → π* (-C=N-) | mdpi.com |

| Cu(II) Complex 2 (with HL2) | Various | 312-315 | π → π* (-C=N-) | mdpi.com |

| Dinuclear Cu(II) Complex | Not Specified | ~690 | d-d transition (shoulder) | researchgate.net |

Investigation of Magnetic Exchange Interactions (e.g., Antiferromagnetism)

The magnetic properties of polynuclear metal complexes derived from 2-hydroxy-5-methylisophthalaldehyde ligands are of significant interest, particularly the magnetic exchange interactions between metal centers. These interactions, mediated by bridging ligands, can lead to either antiferromagnetic (AFM) or ferromagnetic (FM) coupling.

Dinuclear copper(II) complexes have been a primary focus of these investigations. The magnetic susceptibility of these complexes is measured over a range of temperatures (typically 2–300 K) to understand the nature and strength of the magnetic coupling. In many cases, strong antiferromagnetic interactions are observed between the Cu(II) ions. mdpi.comresearchgate.netresearchgate.net This is evident from the decrease in the χMT product as the temperature is lowered. mdpi.commdpi.com For example, in two dinuclear copper(II) macrocyclic complexes, K1 and K2, the χMT product at 300 K is significantly lower than the value expected for two uncoupled Cu(II) centers, indicating strong AFM coupling from the outset. mdpi.com

The strength of this interaction, quantified by the magnetic exchange constant (J), is highly dependent on the molecular structure, particularly the geometry of the bridging pathway between the copper centers. nih.govmdpi.com For instance, in a comparison between two dinuclear Cu(II) complexes, the one with a more distorted square-pyramidal geometry and asymmetric bridges exhibited much stronger antiferromagnetic interactions. nih.govmdpi.com A binuclear Cu(II) complex with phenolate and hydroxide bridges showed a moderate antiferromagnetic exchange interaction with a -2J value of 113 cm⁻¹. nih.gov In contrast, some dinuclear copper(II) complexes can exhibit ferromagnetic coupling, although this is less common. researchgate.net

| Complex | Magnetic Behavior | J value (cm⁻¹) | Key Observation | Reference |

|---|---|---|---|---|

| Dinuclear Cu(II) Complex 2 (with HL2) | Antiferromagnetic | Not specified, but stronger than Complex 1 | χMT decreases with temperature, indicating AFM coupling. | nih.govmdpi.com |

| Dinuclear Cu(II) Macrocyclic Complexes (K1 and K2) | Strongly Antiferromagnetic | Not specified | χMT at 300 K is ~5 times smaller than expected for uncoupled centers. | mdpi.com |

| [(Cu(2)(HAP)(2)IPA)(OH)(H2O)]²⁺ | Antiferromagnetic | -56.5 (-2J = 113) | Moderate AFM exchange interaction observed. | nih.gov |

| Heptanuclear Cobalt Cluster | Ferromagnetic | +3.53 | Weak ferromagnetic interactions within a linear trinuclear Co(II) subcluster. | acs.orgnih.gov |

| Dinuclear Cu(II) Complex 1 (with cyanate (B1221674) bridge) | Ferromagnetic | +0.97 | Weak ferromagnetic coupling observed. | researchgate.net |

| Dinuclear Cu(II) Complex 2 (with thiocyanate (B1210189) bridge) | Antiferromagnetic | -0.6 | Weak antiferromagnetic coupling observed. | researchgate.net |

Supramolecular Assemblies and Material Design

Self-Assembly Processes Involving 2-Hydroxy-5-methylisophthalaldehyde (B1214215) Derivatives

2-Hydroxy-5-methylisophthalaldehyde is a key precursor in the synthesis of various binucleating Schiff base ligands. chemicalbook.comsigmaaldrich.com These ligands are capable of coordinating with multiple metal ions, facilitating the self-assembly of complex supramolecular structures. The presence of the hydroxyl and aldehyde groups allows for the formation of stable coordination bonds and hydrogen bonding networks, which direct the assembly process. biosynth.com For instance, Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde have been utilized in the synthesis of dinuclear copper(II) complexes. semanticscholar.org These complexes exhibit interesting magnetic and fluorescent properties, which are influenced by the coordination environment of the copper ions and the presence of bridging ligands. semanticscholar.orgresearchgate.net

A notable example is the development of a fluorescent and colorimetric chemosensor for the dual detection of Zn²⁺ and Cu²⁺ ions based on a Schiff-base ligand derived from 2-hydroxy-5-methylisophthalaldehyde. researchgate.net This sensor demonstrates a significant fluorescence enhancement in the presence of Zn²⁺ and a quenching effect with Cu²⁺, highlighting the sensitivity and selectivity achievable through the tailored design of these self-assembling systems. researchgate.net

Design and Synthesis of Chiral Calixsalen Macrocycles

2-Hydroxy-5-methylisophthalaldehyde serves as a suitable reagent for the synthesis of chiral calixsalen macrocycles. chemicalbook.comlookchem.comsigmaaldrich.com These macrocycles are a class of compounds with a cup-like shape, which can encapsulate guest molecules. The synthesis often involves the condensation of 2-hydroxy-5-methylisophthalaldehyde with chiral diamines.

For example, two dinuclear copper(II) complexes with macrocyclic Schiff bases were prepared through the template reaction of (R)-(+)-1,1′-binaphthalene-2,2′-diamine and 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde. researchgate.net The resulting chiral macrocycles were characterized by spectroscopic methods, and their geometry in both solution and the solid phase was confirmed by X-ray crystal structure determination and DFT calculations. researchgate.net The design of these chiral macrocycles allows for the study of enantioselective recognition and catalysis.

Construction of Metallogrids and Other Supramolecular Architectures

The diformyl functionality of 5-methylisophthalaldehyde derivatives makes them ideal components for the construction of metallogrids and other complex supramolecular architectures. These structures are formed through the coordination of the aldehyde groups (often after conversion to Schiff bases) with metal ions.

Research has shown that ligands derived from 2-hydroxy-5-methylisophthalaldehyde can act as building blocks for binucleating macrocyclic and non-macrocyclic ligands, which are crucial for the synthesis of bi- and multinuclear copper(II) compounds. semanticscholar.org These compounds can form chloro-bridged binuclear copper(II) complexes with diverse structural properties applicable in molecular magnetism. semanticscholar.org The ability to form such ordered, metal-containing assemblies opens up possibilities for the development of new materials with tailored electronic and magnetic properties.

Integration into Covalent Organic Frameworks (COFs)

This compound and its derivatives are utilized as linkers in the synthesis of Covalent Organic Frameworks (COFs). cd-bioparticles.nettcichemicals.com COFs are a class of porous crystalline polymers with a highly ordered structure, formed by the covalent bonding of organic building blocks. mdpi.com The aldehyde groups of this compound can react with amine linkers to form stable imine-linked COFs. mdpi.com

The geometry and functionality of the this compound linker influence the topology and properties of the resulting COF. mdpi.com By choosing appropriate building blocks, it is possible to create COFs with specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com For example, 4,6-Dihydroxy-5-methylisophthalaldehyde is listed as an aldehyde linker for COF synthesis. chemscene.com

Luminescence Properties of Macrocyclic Schiff Bases

Macrocyclic Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde often exhibit interesting luminescence properties. mdpi.com These properties are a result of the extended π-conjugation within the macrocyclic structure and can be tuned by modifying the substituents on the aromatic ring or by coordinating with different metal ions. rsc.org

A study of two macrocyclic Schiff bases derived from o-phenylenediamine (B120857) and 2-hydroxy-5-methylisophthalaldehyde (L1) or 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde (L2) revealed that these compounds are luminescent in various solvents and in the solid state. mdpi.comnih.gov The quantum efficiency was found to be between 0.14 and 0.70. mdpi.comnih.gov In the solid state, emission was observed at 552 nm for L1 and 561 nm for L2 when excited at 350 nm. mdpi.comnih.gov Thin layers of these compounds also exhibited broad emission, suggesting their potential use in LED devices. mdpi.comnih.gov

Catalytic Applications and Mechanistic Studies

Metal Complexes as Homogeneous and Heterogeneous Catalysts

Metal complexes derived from Schiff bases of 5-methylisophthalaldehyde are pivotal in both homogeneous and heterogeneous catalysis. scispace.com In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. savemyexams.comchemistryworld.com This typically allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic sites. rsc.org Schiff base complexes of metals like copper, cobalt, manganese, and nickel, formed with ligands derived from this compound, have been explored as homogeneous catalysts. hivnursing.netmdpi.comnih.gov For instance, dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) have been synthesized and characterized for their catalytic activities. mdpi.commdpi.com

Conversely, heterogeneous catalysts exist in a different phase from the reactants, which is typically a solid catalyst with liquid or gaseous reactants. savemyexams.comwikipedia.org The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the product mixture, which simplifies purification processes and allows for catalyst recycling, a crucial factor in industrial applications. rsc.org Schiff base metal complexes can be immobilized on solid supports, such as polymers or inorganic materials like silica (B1680970), to create effective heterogeneous catalysts. bohrium.com This "heterogenization" of homogeneous catalysts aims to combine the benefits of both systems: the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. rsc.orguclouvain.be For example, a Molybdenum(VI)-oxodiperoxo complex immobilized on SBA-15 has been shown to be a highly active and selective heterogeneous catalyst. bohrium.com

Table 1: Examples of Metal Complexes Derived from this compound and Their Catalytic Systems

| Metal Ion | Ligand Type | Catalysis Type | Source |

|---|---|---|---|

| Copper(II) | Schiff Base | Homogeneous | mdpi.commdpi.com |

| Cadmium(II) | Schiff Base | Homogeneous | oup.comoup.com |

| Chromium(III) | Schiff Base | Homogeneous | hivnursing.net |

| Manganese(II) | Schiff Base | Homogeneous | hivnursing.netnih.gov |

| Iron(II) | Schiff Base | Homogeneous | hivnursing.net |

| Cobalt(II) | Schiff Base | Homogeneous | hivnursing.net |

| Nickel(II) | Schiff Base | Homogeneous | hivnursing.netbohrium.com |

Catalyzed Oxidation Reactions (e.g., Cyclohexane (B81311) Oxidation)

Metal complexes derived from this compound are effective catalysts for various oxidation reactions, a fundamental process in chemical synthesis. wikipedia.orgnumberanalytics.com These catalysts facilitate the introduction of oxygen atoms into organic substrates, converting them into more valuable oxygenated products like alcohols, aldehydes, and ketones. scispace.com

A notable application is in the catalytic oxidation of catechols. Dinuclear copper(II) complexes featuring Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde and histamine (B1213489) have been shown to be active catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) using molecular oxygen. researchgate.net The turnover numbers for these reactions have been quantified, indicating the efficiency of the catalysts. researchgate.net

Similarly, molybdenum(VI)-oxodiperoxo complexes have been successfully employed as catalysts for the selective oxidation of sulfides to sulfoxides. bohrium.com This transformation is significant in organic synthesis, and the use of these catalysts with an oxidant like urea (B33335) hydrogen peroxide allows the reaction to proceed efficiently at room temperature. bohrium.com

The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (known as KA oil) is a critical industrial process, as these products are precursors for the manufacture of nylon. google.comsci-hub.se While specific studies directly linking this compound derivatives to industrial cyclohexane oxidation are not prominent, the broader class of Schiff base metal complexes, including porphyrin-related structures, are known to catalyze such oxidations. nih.govresearchgate.netrsc.org For example, manganese(II) Schiff base complexes are recognized as highly selective catalysts for the oxidation of cyclohexene (B86901) to cyclohexene oxide. nih.gov The principles governing these reactions, often involving metal-oxo intermediates, are applicable to catalysts derived from this compound.

Table 2: Catalytic Oxidation Reactions Using Derivatives of this compound

| Substrate | Catalyst Type | Product | Significance | Source |

|---|---|---|---|---|

| 3,5-di-tert-butylcatechol | Dinuclear Cu(II) Schiff Base Complex | 3,5-di-tert-butylquinone | Model for catecholase activity | researchgate.net |

| Sulfides | Molybdenum(VI)-oxodiperoxo Complex | Sulfoxides | Important organic transformation | bohrium.com |

Enantioselective Catalysis with Chiral Derivatives

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a cornerstone of modern pharmaceutical and fine chemical production. wikipedia.org This is achieved using chiral catalysts that can differentiate between prochiral substrates or racemic mixtures. wikipedia.orgrsc.org Chiral Schiff base ligands derived from this compound can be used to create metal complexes that act as enantioselective catalysts.

The introduction of chirality into the ligand framework is crucial. This can be accomplished by reacting this compound with a chiral amine. The resulting chiral Schiff base ligand, when complexed with a metal, creates a chiral environment around the active site. Research has shown that chiral Osmium complexes incorporating sterically bulky Schiff-base ligands, which can be derived from precursors like this compound, are effective in enantioselective catalysis. researchgate.net These catalysts have been applied in reactions such as the enantioselective cyclization of azidoformates to produce chiral 2-oxazolidinones. researchgate.net

The design of these catalysts allows for fine-tuning of the steric and electronic properties of the ligand to maximize the enantiomeric excess (e.e.) of the desired product. The development of such catalysts is an active area of research, aiming to expand the toolbox of synthetic chemists for producing enantiomerically pure compounds. nih.govnih.gov

Investigation of Catalytic Mechanisms and Reaction Kinetics

Understanding the mechanism and kinetics of a catalytic reaction is fundamental to optimizing its performance and designing improved catalysts. boku.ac.atlibretexts.org For catalysts derived from this compound, a combination of experimental and computational methods is employed to elucidate these aspects.

Kinetic studies involve measuring the reaction rate under varying conditions, such as catalyst and substrate concentrations, temperature, and pressure. mdpi.com For the oxidation of 3,5-di-tert-butylcatechol catalyzed by dinuclear copper(II) complexes of 2-hydroxy-5-methylisophthalaldehyde Schiff bases, kinetic analysis helps in determining the rate law and turnover numbers, providing quantitative measures of catalytic efficiency. researchgate.net Such studies can suggest the nature of the rate-determining step in the catalytic cycle. figshare.comfrontiersin.org

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating catalytic mechanisms at the molecular level. researchgate.net DFT calculations can be used to model the structures of the catalyst, substrates, and reaction intermediates, as well as the transition states connecting them. For the dinuclear copper(II) complexes mentioned, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to explain their geometric structures and electronic spectral properties, which are intimately linked to their catalytic activity. researchgate.net These theoretical studies provide insights into the electronic interactions between the metal center and the ligand, and how these factors influence the catalytic pathway. By mapping the energy profile of the reaction, researchers can identify the most plausible mechanism and the factors that control selectivity.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Methylisophthalaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-hydroxy-5-methylisophthalaldehyde (B1214215), provides characteristic signals that confirm the presence of different types of protons. nih.gov A document containing the ¹H-NMR spectrum of this compound is available, which is essential for its structural analysis. unimi.it The aldehyde protons typically appear at a downfield chemical shift (δ) around 9.8 ppm, while the aromatic protons are observed in the range of δ 6.5–7.2 ppm. The methyl group protons give a signal at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. For instance, in a derivative, 4,6-dihydroxy-5-methylisophthalaldehyde, the carbonyl carbon of the aldehyde group shows a signal at δ 196.0 ppm. rsc.org This is consistent with the expected chemical shift for aldehyde carbons. The aromatic carbons and the methyl carbon will also have distinct signals, completing the carbon skeleton confirmation. nih.gov

Below is an interactive data table summarizing the typical NMR data for this compound derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | ~9.8 |

| ¹H | Aromatic (Ar-H) | 6.5 - 7.2 |

| ¹H | Methyl (-CH₃) | ~2.3 |

| ¹³C | Aldehyde Carbonyl (C=O) | ~196.0 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Methyl Carbon | ~20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-hydroxy-5-methylisophthalaldehyde, the IR spectrum shows a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde groups. Another significant band is observed around 3200 cm⁻¹, which is indicative of the O-H stretch from the hydroxyl group. The presence of these characteristic peaks provides clear evidence for the key functional groups in the molecule. The NIST WebBook also provides access to the IR spectrum of 2-hydroxy-5-methylisophthalaldehyde. nist.gov

An interactive data table of characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Hydroxyl (O-H) | Stretch | ~3200 |

| Aromatic (C=C) | Stretch | 1476 - 1372 |

| Azomethine (C=N) | Stretch | ~1635-1672 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, such as certain styrylquinolizinium compounds, dominant absorption bands are observed in the UV-Vis spectrum. For example, one derivative exhibits a maximum absorption at 376 nm, with another showing a red-shifted band at 520 nm. nih.gov These absorptions are characteristic of the conjugated π-electron systems within these molecules. The UV-Vis spectra of zinc(II) complexes derived from 2-hydroxy-5-methylisophthalaldehyde have also been studied, showing absorption bands that are influenced by the coordination environment of the metal ion. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a specialized technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. wikipedia.org While this compound itself is not paramagnetic, its metal complexes can be. For instance, EPR spectroscopy has been used to study dinuclear copper(II) complexes derived from 2-hydroxy-5-methylisophthalaldehyde. uj.edu.pl This technique provides valuable information about the electronic structure and magnetic properties of the metal centers in these complexes. bruker.com EPR is a highly sensitive method for probing the environment of unpaired electrons. youtube.com

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to derivatives of 2-hydroxy-5-methylisophthalaldehyde to elucidate their crystal and molecular structures. researchgate.netpublish.csiro.au For example, the crystal structure of a derivative, (1E,3E)-2-hydroxy-5-methylisophthalaldehyde O,O-di(2-((((E)-(2-hydroxynaphthalen-1-yl)methylene)amino)oxy)ethyl) dioxime, was determined to be triclinic with space group P1. researchgate.net The analysis of bond lengths and angles from X-ray data confirms the molecular geometry and provides insights into intermolecular interactions, such as hydrogen bonding. biosynth.com This technique has been crucial in characterizing various metal complexes derived from these aldehyde compounds. rsc.orgresearcher.life

Below is an interactive data table summarizing the crystallographic data for a this compound derivative. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.3625(6) |

| b (Å) | 12.7558(7) |

| c (Å) | 14.5965(9) |

| α (°) | 68.833(2) |

| β (°) | 80.891(2) |

| γ (°) | 69.242(2) |

| V (ų) | 1519.15(16) |

| Z | 2 |

Mass Spectrometry Techniques (e.g., ESI-MS, Electron Ionization MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electron Ionization (EI) mass spectra of 2-hydroxy-5-methylisophthalaldehyde are available in the NIST WebBook. nist.gov The mass spectrum shows characteristic peaks at m/z 164, 136, and 135. nih.gov Furthermore, this compound derivatives have been characterized using mass spectrometry to confirm their identity. nih.gov The compound has also been used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the N-terminal tagging of peptides. nih.gov

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For example, the elemental analysis of a derivative of 2-hydroxy-5-methylisophthalaldehyde was performed, and the found percentages of C, H, and N were in close agreement with the calculated values, thus confirming its composition. researchgate.net This technique is routinely used alongside spectroscopic methods for the complete characterization of new compounds. doaj.orgoup.com

Below is an interactive data table showing an example of elemental analysis data for a derivative of this compound. researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 67.73 | 67.85 |

| Hydrogen (H) | 5.20 | 5.09 |

| Nitrogen (N) | 9.03 | 8.92 |

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For derivatives of this compound, such as 2-Hydroxy-5-methylisophthalaldehyde, HPLC provides a robust method for analysis and purification. sielc.com The technique's high resolving power allows for the effective separation of the main compound from its impurities, which is critical for ensuring the safety and efficacy of pharmaceutical products and the quality of chemical reagents. researchgate.net

The process is scalable and can be adapted for preparative separation to isolate impurities for further structural characterization. sielc.com A typical HPLC method for a related compound, 2-Hydroxy-5-methylisophthalaldehyde, utilizes a reverse-phase (RP) approach on a specialized column. sielc.com The conditions can be tailored for compatibility with mass spectrometry (MS) by using volatile mobile phase additives like formic acid instead of phosphoric acid. sielc.com The development of such methods often follows a Quality by Design (QbD) approach, which ensures the final method is robust and reliable for its intended purpose, such as impurity profiling. researchgate.net

Table 1: Example HPLC Conditions for Analysis of a this compound Derivative

| Parameter | Condition | Source |

|---|---|---|

| Compound | 2-Hydroxy-5-methylisophthalaldehyde | sielc.com |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | MS, UV | sielc.com |

| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.com |

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Thin Film Characterization

When this compound derivatives are used to create functional materials, such as thin films, their surface characteristics are paramount. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful high-resolution imaging techniques used to characterize the morphology and topography of these films. researchgate.netmdpi.comoxinst.com

SEM uses a focused beam of electrons to scan the surface of a sample, generating signals that reveal information about the surface topography and composition. ijettjournal.org It can be used to assess grain size, shape, and distribution on the film's surface. ijettjournal.org For instance, in studies of thin films made from copper(II) complexes derived from 2-hydroxy-5-methylisophthalaldehyde, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) was used to investigate the morphology and confirm the chemical composition of the films deposited on silicon substrates. researchgate.netmdpi.com

AFM provides three-dimensional surface topography with nanoscale resolution. hilarispublisher.com It works by scanning a sharp tip over the surface, and it can measure critical parameters like surface roughness. oxinst.comhilarispublisher.com In the characterization of thin films from the aforementioned copper(II) complexes, AFM was employed to study the surface roughness and homogeneity. mdpi.com The results showed that smooth, dense, and homogeneous films could be obtained, with one of the complex layers forming quasi-regular square structures. mdpi.com

Table 2: Thin Film Characterization of a this compound-Derived Copper(II) Complex using AFM

| Parameter | Finding | Source |

|---|---|---|

| Material | Thin film of {[Cu₂(L1)Cl₂]₂[CuCl₄]}·2MeCN·2H₂O on PMMA/Si | mdpi.com |

| Deposition Method | Spin Coating | mdpi.com |

| Scan Size | 1 μm | mdpi.com |

| Film Thickness | 25 nm | mdpi.com |

| Roughness (Rₐ) | 8.85–19.9 nm | mdpi.com |

| Roughness (R_q) | 11.1–25.9 nm | mdpi.com |

| Morphology | Smooth, dense, one layer deposited on the entire Si surface | mdpi.com |

Magnetic Susceptibility Measurements (e.g., SQUID Magnetometry)

The magnetic properties of materials derived from this compound, particularly metal complexes, can be investigated using magnetic susceptibility measurements. A highly sensitive technique for this purpose is SQUID (Superconducting Quantum Interference Device) magnetometry. uio.no A SQUID magnetometer can detect extremely small changes in magnetic flux, allowing for the precise measurement of the magnetic moment of a sample as a function of temperature and applied magnetic field. uio.no

This technique has been applied to study dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde. researchgate.netnih.gov The magnetic studies revealed the nature and strength of the magnetic interactions between the metal centers. researchgate.netnih.gov For example, in one study, the magnetic properties of two different copper(II) complexes were compared, revealing that the antiferromagnetic interactions were significantly stronger in one complex than in the other, a finding that was correlated with their structural differences. researchgate.netnih.gov SQUID magnetometers typically operate over a wide range of temperatures (e.g., 1.9 K to 400 K) and magnetic fields, providing comprehensive data on the magnetic behavior of materials. uio.no

Table 3: General Parameters for SQUID Magnetometry

| Parameter | Description / Typical Range | Source |

|---|---|---|

| Technique | Superconducting Quantum Interference Device (SQUID) Magnetometry | uio.no |

| Measurement | Magnetic Moment, Magnetization, Magnetic Susceptibility | uio.no |

| Temperature Range | 1.9 K - 400 K | uio.no |

| Magnetic Field Range | 0 to ± 5-7 Tesla | uio.noresearchgate.net |

| Sensitivity | Can reach the order of 10⁻⁸ - 10⁻⁹ emu | uio.noresearchgate.net |

| Application | Characterization of magnetic properties (e.g., ferromagnetism, antiferromagnetism, paramagnetism) | ascent.network |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Ligands and Complexes

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecules. q-chem.comiaea.org It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. q-chem.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. q-chem.comiaea.org This approach includes electron correlation effects at the SCF level, providing a significant advantage over methods like Hartree-Fock. q-chem.com

In the context of 5-Methylisophthalaldehyde, DFT calculations have been instrumental in several key areas:

Geometry Confirmation: DFT has been used to confirm the geometry of Schiff bases and macrocyclic compounds derived from this compound, both in the solid state and in solution. researchgate.netresearchgate.net These calculations help to validate crystal structures determined by X-ray crystallography and predict the most stable conformations of molecules in different environments. researchgate.net

Electronic Properties: Researchers have employed DFT and its time-dependent extension (TD-DFT) to explain the electronic spectral properties of ligands and metal complexes derived from the compound. researchgate.netnih.gov These calculations provide insights into electronic transitions, which are fundamental to understanding the UV-vis absorption and fluorescence spectra of these materials. nih.gov

Magnetic Properties: For metal complexes incorporating ligands from this compound, DFT calculations within a broken symmetry framework have been used to support and explain magnetic study findings, such as the presence of strong antiferromagnetic interactions between metal centers. researchgate.net

The table below summarizes the application of DFT in studies involving this compound derivatives.

| Computational Method | Application | Subject of Study | Reference |

| DFT | Confirmation of geometry in solid state and solution | Schiff bases from this compound | researchgate.net |

| DFT / TD-DFT | Explanation of structures and electronic spectral properties | Cu(II) complexes with Schiff bases from this compound | researchgate.netnih.gov |

| DFT (Broken Symmetry) | Supporting analysis of magnetic exchange interactions | Dinuclear copper(II) complexes | researchgate.net |

Molecular Dynamics Simulations of Compound Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. ua.ac.be By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular structures evolve, conform, and interact under specific conditions. mdpi.comcombustionlab.com.cn This method is invaluable for understanding dynamic processes such as conformational changes, solvent effects, and the formation of molecular aggregates. mdpi.com

While MD simulations are a powerful tool for exploring molecular behavior, specific studies focusing exclusively on the dynamics of this compound were not prominent in the surveyed literature. However, the methodology is highly applicable. Potential applications could include:

Simulating the behavior of this compound in various solvents to understand solvation effects.

Investigating the dynamics of self-assembly for ligands derived from the compound.

Studying the conformational flexibility of larger macrocycles or polymers incorporating the this compound unit.

For instance, MD simulations have been effectively used to study ligand-induced conformational changes in receptors and the decomposition pathways of energetic materials, showcasing the method's capability to reveal microscopic mechanisms and dynamic connectivity. mdpi.comcombustionlab.com.cn Such approaches could theoretically be applied to understand how ligands derived from this compound interact with biological targets or other materials.

Quantum Chemical Analysis of Reaction Pathways and Mechanisms

Quantum chemical analysis involves the use of quantum mechanics-based calculations to investigate the detailed mechanisms of chemical reactions. These methods can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a deep understanding of reaction kinetics and thermodynamics. nih.gov This is crucial for predicting the feasibility of a reaction and understanding how it proceeds at a molecular level.

Specific quantum chemical analyses detailing the reaction pathways for this compound itself are not extensively documented in the available research. However, the principles of such analyses are well-established. For example, studies on other aldehydes, like acetaldehyde, have used high-level quantum chemical calculations to explore formation routes, identify rate-limiting steps, and calculate thermal rate constants. nih.gov These investigations often employ methods like the small curvature tunneling (SCT) method to account for quantum effects at low temperatures. nih.gov

For this compound, this type of analysis could be applied to:

Investigate the mechanisms of its synthesis reactions.